N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide has been found to exhibit potent activity against certain bacterial strains, particularly Mycobacterium tuberculosis . This suggests that the compound’s primary targets are likely to be key proteins or enzymes within these bacteria that are essential for their survival and proliferation.
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound interferes with pathways crucial for the survival and proliferation ofMycobacterium tuberculosis .
Pharmacokinetics
A favorable pharmacokinetic profile has been suggested for similar compounds .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth, particularly in the case of Mycobacterium tuberculosis . This leads to a decrease in the number of bacteria, thereby helping to control and potentially eliminate the infection.
Biochemical Analysis
Biochemical Properties
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide has been reported to display antibacterial activity by inhibiting several enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . The nature of these interactions involves the compound binding to these enzymes and proteins, thereby inhibiting their function .
Cellular Effects
The effects of this compound on cells are largely dependent on the type of cell and the cellular processes involved. For instance, it has been found to have selective cytotoxicity against tumorigenic cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit ubiquitin ligase, an enzyme involved in protein degradation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true that the observed effects can range from threshold effects at lower doses to potentially toxic or adverse effects at high doses .
Metabolic Pathways
Given its biochemical properties, it is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical profile. While specific details are currently limited, it is plausible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound could potentially influence its activity or function. Factors such as targeting signals or post-translational modifications could direct it to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its activity against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or luminescent properties
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzenesulfonamide
- N-(6-methyl-1,3-benzothiazol-2-yl)phenylbutanamide
- N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]butanamide
Uniqueness
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This compound’s unique structure allows it to interact with different molecular targets compared to other benzothiazole derivatives, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-6-11(16)14-13-15-12-9(4-2)7-5-8-10(12)17-13/h5,7-8H,3-4,6H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJPIYDJNOTSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C=CC=C2S1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.